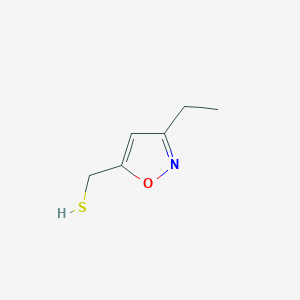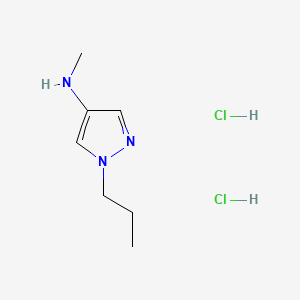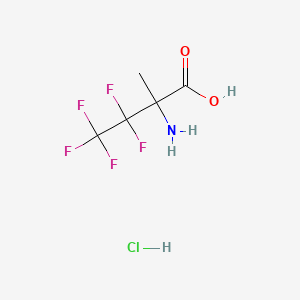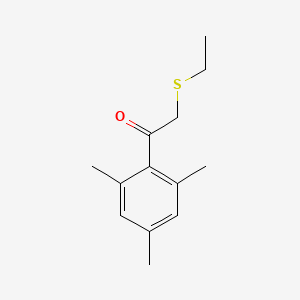![molecular formula C18H20F3N3O5 B13467384 Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid](/img/structure/B13467384.png)
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate; trifluoroacetic acid is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate typically involves multiple steps, including the formation of the piperidine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The oxadiazole ring is often formed through cycloaddition reactions involving nitriles and hydrazides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets. The piperidine and oxadiazole rings play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and evodiamine.
Oxadiazole Derivatives: Compounds with oxadiazole rings, such as certain antimicrobial agents.
Uniqueness
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H20F3N3O5 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N3O3.C2HF3O2/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13;3-2(4,5)1(6)7/h2-6,13-14,17H,7-10H2,1H3;(H,6,7) |
Clé InChI |
WKCQZBLISCDREW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)

![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)






![Tert-butyl 1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13467372.png)

